molecular formula C15H16N2OS B2921443 N-((5-cyclopropylpyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide CAS No. 2034616-62-9

N-((5-cyclopropylpyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide

Cat. No.: B2921443
CAS No.: 2034616-62-9
M. Wt: 272.37
InChI Key: IXDANJRTVGYQOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((5-cyclopropylpyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide is a useful research compound. Its molecular formula is C15H16N2OS and its molecular weight is 272.37. The purity is usually 95%.
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Scientific Research Applications

Anticancer Applications

Research into structurally related compounds, such as thiazole derivatives, has shown significant promise in anticancer activity. For instance, synthesized derivatives have been investigated for their selective cytotoxicity against human lung adenocarcinoma cells, with some compounds exhibiting high selectivity and potent anticancer effects. This suggests that compounds with similar structural motifs may offer valuable insights into the design of new anticancer agents (A. Evren et al., 2019).

Bioactive Compound Formation

Another significant application is in the formation of bioactive compounds through metabolic pathways. For example, acetaminophen's conversion into N-arachidonoylphenolamine (AM404), a potent TRPV1 agonist, involves conjugation with arachidonic acid, highlighting a novel pathway for drug metabolism. This process is facilitated by fatty acid amide hydrolase and impacts pain and thermoregulatory pathways (E. Högestätt et al., 2005).

Antimalarial Activity

Compounds related to N-((5-cyclopropylpyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide have also been studied for their antimalarial properties. For example, tebuquine and its derivatives have shown excellent activity against resistant strains of malaria, encouraging further clinical trials. This demonstrates the potential of such compounds in contributing to antimalarial drug development (L. M. Werbel et al., 1986).

Antimicrobial and Anti-inflammatory Activities

Derivatives of structurally related compounds have exhibited significant antimicrobial and anti-inflammatory activities. Studies have synthesized new heterocyclic compounds incorporating sulfamoyl moiety for use as antimicrobial agents, indicating the broad-spectrum biological activity of these compounds (E. Darwish et al., 2014).

Mechanistic Insights into Drug Action

Research has also delved into the mechanistic action of related compounds, shedding light on their interaction with biological systems. For instance, the investigation of cyclooxygenase (COX) inhibition by acetaminophen suggests the existence of a yet unidentified form of COX, potentially COX-3, providing a molecular mechanism for its analgesic effects without significant anti-inflammatory activity (R. Botting, 2000).

Properties

IUPAC Name

N-[(5-cyclopropylpyridin-3-yl)methyl]-2-thiophen-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS/c18-15(6-11-3-4-19-10-11)17-8-12-5-14(9-16-7-12)13-1-2-13/h3-5,7,9-10,13H,1-2,6,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXDANJRTVGYQOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=CC(=C2)CNC(=O)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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